DMHAPC-Chol: A Technical Guide to a Cationic Cholesterol for Nucleic Acid Delivery
DMHAPC-Chol: A Technical Guide to a Cationic Cholesterol for Nucleic Acid Delivery
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative that has emerged as a promising non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2][3] Its unique structure, featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, facilitates the formation of stable liposomes and efficient transfection of various cell types.[1][4] This technical guide provides a comprehensive overview of DMHAPC-Chol, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its performance in nucleic acid delivery.
Physicochemical Properties of DMHAPC-Chol
DMHAPC-Chol is characterized by its cationic nature, which is crucial for its interaction with negatively charged nucleic acids to form lipoplexes. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide | |
| Alternate Names | (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate] | |
| CAS Number | 774598-29-7 | |
| Molecular Formula | C35H63IN2O3 | |
| Molecular Weight | 686.79 g/mol | |
| Solubility | DMF: 10 mg/mL, Ethanol: 10 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL | |
| Storage | Store at -20°C for long-term stability (months to years). Can be stored at 0-4°C for short-term (days to weeks). | |
| Stability | ≥ 4 years |
Experimental Protocols
I. Preparation of DMHAPC-Chol/DOPE Liposomes
This protocol describes the preparation of cationic liposomes composed of DMHAPC-Chol and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.
Materials:
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DMHAPC-Chol
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DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
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Chloroform
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Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)
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Round-bottom flask
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Rotary evaporator
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Water bath sonicator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
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Lipid Film Formation:
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Dissolve DMHAPC-Chol and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
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Attach the flask to a rotary evaporator.
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Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the chloroform.
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Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
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Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) pre-warmed to above the lipid transition temperature.
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Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
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Sonication and Extrusion:
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Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to create smaller vesicles.
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For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 times).
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Characterization:
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Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
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Measure the zeta potential of the liposomes to confirm their cationic charge.
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II. In Vitro siRNA Transfection Protocol
This protocol outlines a general procedure for the transfection of siRNA into mammalian cells using DMHAPC-Chol/DOPE liposomes. This has been successfully applied to A431 and MDA-MB-231 cells for the delivery of VEGF siRNA.
Materials:
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DMHAPC-Chol/DOPE liposomes (prepared as described above)
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siRNA targeting the gene of interest (e.g., VEGF siRNA)
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Scrambled siRNA (as a negative control)
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Mammalian cell line (e.g., A431 or MDA-MB-231)
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Complete cell culture medium
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Serum-free medium (e.g., Opti-MEM)
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Multi-well cell culture plates
Procedure:
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Cell Seeding:
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The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
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Formation of Lipoplexes (Liposome-siRNA Complexes):
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In a sterile tube, dilute the required amount of siRNA in serum-free medium.
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In a separate sterile tube, dilute the DMHAPC-Chol/DOPE liposomes in serum-free medium.
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Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.
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Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
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Transfection:
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Remove the complete medium from the cells and wash once with PBS.
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Add serum-free medium to each well.
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Add the lipoplex solution dropwise to the cells.
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Gently rock the plate to ensure even distribution.
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Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
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Post-Transfection:
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After the incubation period, remove the transfection medium and replace it with a fresh complete medium.
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Incubate the cells for 24-72 hours, depending on the experimental endpoint.
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Analysis of Gene Silencing:
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Assess the knockdown of the target gene at the mRNA level using RT-qPCR or at the protein level using methods such as ELISA or Western blotting.
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Performance and Quantitative Data
DMHAPC-Chol-based liposomes have demonstrated high efficiency in nucleic acid delivery. The following tables summarize key quantitative data from published studies.
siRNA Delivery and Gene Silencing
| Cell Line | Target Gene | siRNA Concentration | Silencing Efficiency | Comparison | Reference |
| A431 | VEGF | 50 nM | >90% | Comparable to INTERFERin, better than Lipofectamine 2000 | |
| MDA-MB-231 | VEGF | 50 nM | >90% | Comparable to INTERFERin, better than Lipofectamine 2000 |
Cytotoxicity
| Cell Line | Lipid Concentration | Effect | Reference |
| B16-F10 | > 20 µM | Cytotoxic |
Mechanism of Action and Cellular Uptake
The primary mechanism of action for DMHAPC-Chol in nucleic acid delivery involves the electrostatic interaction between the cationic liposomes and the anionic nucleic acids, leading to the formation of compact lipoplexes. These lipoplexes then interact with the negatively charged cell membrane, facilitating cellular uptake.
While the specific signaling pathways affected by DMHAPC-Chol-mediated delivery are not yet fully elucidated, the cellular uptake of cationic liposomes is generally understood to occur through endocytosis. The diagram below illustrates the proposed pathway for cellular uptake and subsequent endosomal escape of the nucleic acid cargo.
Caption: Proposed cellular uptake and intracellular trafficking of DMHAPC-Chol/DOPE-siRNA lipoplexes.
Experimental Workflow for In Vitro siRNA Silencing
The following diagram outlines the typical experimental workflow for evaluating the gene-silencing efficacy of DMHAPC-Chol-mediated siRNA delivery in vitro.
Caption: Experimental workflow for in vitro siRNA gene silencing using DMHAPC-Chol liposomes.
Conclusion
DMHAPC-Chol is a versatile and efficient cationic lipid for the non-viral delivery of nucleic acids. Its ability to form stable liposomes with helper lipids like DOPE and achieve high transfection efficiencies, particularly for siRNA, makes it a valuable tool for researchers in molecular biology and drug development. The detailed protocols and performance data presented in this guide offer a solid foundation for the successful application of DMHAPC-Chol in various research settings. Further investigation into its detailed mechanism of action and a comprehensive in vivo toxicity profile will undoubtedly expand its potential for therapeutic applications.
